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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adr 851, also known by its chemical name (S)-4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-
dihydrobenzo[b]furan-7-carboxamide, is a novel compound identified as a selective antagonist
of the 5-HT3 receptor. Developed initially by Pfizer, its preclinical investigation primarily focused
on its analgesic and antiemetic properties. Research indicates that Adr 851, particularly its R-
isomer, demonstrates significant analgesic effects in models of inflammatory pain. While a
validated bioanalytical method for its quantification in plasma and urine has been developed,
suggesting pharmacokinetic profiling was undertaken, the detailed pharmacokinetic and
toxicology data are not extensively available in public literature. This document synthesizes the
available preclinical data on Adr 851 to provide a comprehensive technical overview for
research and development purposes.
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Identifier Value

Compound Name Adr 851

(S)-4-amino-5-chloro-N-(2-
Chemical Name pyrrolidinylmethyl)-2,3-dihydrobenzo[b]furan-7-

carboxamide

138559-56-5 (free base), 123805-17-4 (HCI salt)

CAS Number

[11[2]
Molecular Formula C14H18CIN302[1]
Molecular Weight 295.76 g/mol [1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of Adr 851

Mechanism of Action & Signhaling Pathway

Adr 851 functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a
ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid
influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing neuronal
depolarization. In the central and peripheral nervous systems, this signaling is involved in
processes such as emesis, nociception, and gastrointestinal motility. By blocking the binding of
serotonin, Adr 851 inhibits this depolarization cascade, thereby mediating its therapeutic
effects.
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Figure 2: Adr 851 Mechanism of Action at the 5-HT3 Receptor.

Preclinical Efficacy
Analgesic Effects in Inflammatory Pain

The primary published preclinical efficacy study on Adr 851 investigated its analgesic
properties in a formalin-induced inflammatory pain model in rats. The study evaluated the
effects of the S and R isomers of Adr 851 administered subcutaneously.

Table 1: Analgesic Efficacy of Adr 851 Isomers in the Rat Formalin Test

Analgesic Effect (vs.

Isomer Dose (mgl/kg, s.c.)
control)

Adr 851-S 1 Significant
Adr 851-S 3 Not Significant
Adr 851-S 10 Not Significant
Adr 851-R 1 Not Significant
Adr 851-R 3 Significant
Adr 851-R 10 Significant

Data summarized from Sufka & Giordano, 1991.

The study concluded that neither isomer of Adr 851 was effective against acute thermal or
mechanical pain, indicating a specific efficacy profile for inflammatory pain.

Experimental Protocol: Formalin-Induced Inflammatory
Pain in Rats

¢ Animal Model: Male Sprague-Dawley rats.

» Pain Induction: Injection of a dilute formalin solution into the plantar surface of the hind paw.
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e Drug Administration: The S and R isomers of Adr 851 were administered subcutaneously at
doses of 0.1, 1, 3, and 10 mg/kg.

» Nociceptive Behavior Assessment: Nociceptive behaviors (e.g., flinching, licking of the
injected paw) were observed and quantified over time following formalin injection. The study
focused on the late phase of the formalin test, which is associated with inflammatory pain.

 Statistical Analysis: Comparison of nociceptive scores between drug-treated and vehicle-
treated control groups.
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Figure 3: Experimental Workflow for the Analgesic Efficacy Study.

Pharmacokinetics and Bioanalysis
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While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability for
Adr 851 are not available in the public domain, a validated bioanalytical method for its
guantification in rat plasma and urine has been published, indicating that such studies were
conducted.

Bioanalytical Method Summary

A sensitive and specific method for the quantitation of Adr 851 was developed using reversed-
phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

Table 2: Key Parameters of the Bioanalytical Method for Adr 851

Parameter Plasma Urine

Sample Volume 1.0 mL 0.1 mL

Extraction Method Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Lower Limit of Quantitation

(LLOQ) 2 ng/mL 2 ng/mL

Linearity Range 2 - 800 ng/mL Not specified

Intra-day Imprecision (%RSD) < 6% < 6%

Inter-day Imprecision (%RSD) <11% <11%

Accuracy (Pooled Bias) < 5% < 5%

Data from J Chromatogr. 1991 May 3;566(1):257-65.[3]

Experimental Protocol: Bioanalytical Method

o Sample Preparation: The drug and internal standard (metoclopramide) are extracted from
plasma or urine using cyanopropyl bonded-phase solid-phase extraction columns.[3]

o Chromatography: Samples are separated by isocratic reversed-phase HPLC.[3]

o Detection: The parent drug, internal standard, and an unidentified metabolite are detected by
fluorescence.[3]
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e Quantification: The method is linear over a range of 2-800 ng/mL in plasma and has a lower
limit of quantitation of 2 ng/mL.[3]
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Figure 4: Workflow for the Bioanalytical Quantification of Adr 851.

Toxicology

No publicly available data exists for the preclinical toxicology of Adr 851. Standard toxicological
assessments would typically include in vitro genotoxicity assays and in vivo studies in at least
two species (one rodent, one non-rodent) to determine acute and repeated-dose toxicity,
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establish a no-observed-adverse-effect level (NOAEL), and identify potential target organs for
toxicity.

Conclusion and Future Directions

The available preclinical data for Adr 851, a 5-HT3 receptor antagonist, demonstrate its
potential as an analgesic for inflammatory pain. The development of a robust bioanalytical
method suggests a more extensive preclinical characterization was likely performed. However,
the lack of publicly available data on its binding affinity, full pharmacokinetic profile, and
toxicology limits a comprehensive assessment of its preclinical profile. As the compound is
reportedly discontinued, further research would be necessary to fully elucidate its therapeutic
potential and safety. Future investigations could focus on synthesizing the compound and
conducting in vitro binding and functional assays to determine its potency and selectivity at the
5-HT3 receptor, as well as comprehensive ADME-Tox profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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